Home > Products > Screening Compounds P40198 > 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline
2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline - 503432-75-5

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline

Catalog Number: EVT-3074111
CAS Number: 503432-75-5
Molecular Formula: C20H21N3O
Molecular Weight: 319.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline Derivatives

Compound Description: This group of compounds, represented by the general structure 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline, was explored for its anticancer activity. Specifically, compounds 7b and 7g within this series exhibited promising growth inhibitory effects (up to 90%) against several human cancer cell lines, including T-47D, HeLa, MCF-7, and HepG2 [].

2-(4-(Piperidin-1-yl)piperidin-1-yl)-6-Substituted Thiazolo[4,5-b]Pyridines

Compound Description: This group comprises thiazolo[4,5-b]pyridine derivatives with a 2-(4-(piperidin-1-yl)piperidin-1-yl) substituent and varying groups at the 6-position. These compounds were investigated as potential H3 receptor antagonists [].

Overview

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline is a compound belonging to the quinazoline family, which is characterized by its bicyclic structure containing two nitrogen atoms. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound has garnered interest due to its potential applications in pharmacology, particularly as a therapeutic agent.

Source

The compound can be synthesized through various chemical methodologies, including traditional organic synthesis and newer metal-catalyzed approaches. Research has indicated that derivatives of quinazoline, including those with piperidine substitutions, can exhibit significant biological activity, including anticancer properties .

Classification

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing bicyclic compounds and is further categorized as a potential pharmaceutical agent due to its structural features that allow interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline can be achieved through several methods:

  1. Traditional Synthesis: This involves the reaction of 4-methoxyphenylamine with appropriate quinazoline precursors, typically using an aniline derivative and a piperidine component in a solvent such as dimethyl sulfoxide (DMSO).
  2. Metal-Catalyzed Reactions: Recent advances have employed transition metal catalysts to facilitate the formation of quinazoline derivatives under milder conditions and with higher yields. These methods often involve coupling reactions where the piperidine moiety is introduced to the quinazoline core .

Technical Details

The synthesis generally requires controlled temperatures and specific reaction times to ensure high purity and yield. For instance, reactions may be conducted at elevated temperatures (100 °C) for extended periods (24-48 hours) followed by purification steps such as recrystallization or chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline can be represented by the following formula:

C17H20N2OC_{17}H_{20}N_{2}O

This indicates the presence of 17 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Data

  • Molecular Weight: Approximately 284.36 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis method but typically falls within a range indicative of similar compounds.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of quinazoline derivatives:

  1. Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation and Reduction: Quinazolines can be oxidized or reduced under specific conditions to yield various derivatives that may enhance biological activity.
  3. Cyclization Reactions: The presence of both piperidine and methoxy groups allows for potential cyclization reactions that may lead to complex molecular architectures .

Technical Details

Reactions are typically monitored using chromatographic techniques to assess product formation and purity. Reaction conditions such as solvent choice, temperature, and catalyst type are critical for optimizing yields.

Mechanism of Action

Process

The mechanism of action for 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline primarily involves its interaction with specific biological targets within cells:

  1. Target Interaction: The compound may act on various enzymes or receptors involved in cell signaling pathways.
  2. Biochemical Pathways: It has been suggested that quinazoline derivatives can influence pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Data

Research indicates that quinazoline derivatives exhibit inhibitory effects on kinases involved in cancer progression, suggesting their potential use as anticancer agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the presence of nitrogen atoms in the quinazoline ring.

Relevant analyses often include thermal stability tests and solubility assessments in various solvents to determine practical applications in drug formulation .

Applications

Scientific Uses

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline has potential applications in several areas:

  1. Pharmaceutical Development: As a candidate for anticancer drugs, it may be explored for its ability to inhibit tumor growth through targeted mechanisms.
  2. Biological Research: Used in studies investigating cellular signaling pathways and enzyme inhibition.
  3. Drug Design: Its structure serves as a scaffold for developing new compounds with enhanced efficacy and reduced side effects.
Quinazoline Derivatives as Pharmacophores in Modern Drug Design

Historical Evolution of Quinazoline-Based Therapeutics

The therapeutic journey of quinazoline derivatives began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, establishing the foundational chemistry of this bicyclic scaffold [2] [8]. Early 20th-century work by Gabriel and Colman systematically explored quinazoline reactivity, enabling rational drug design approaches. The 1950s–1970s saw non-oncological applications emerge, exemplified by the antihypertensive agent prazosin (a 4-aminoquinazoline derivative). The transformative shift occurred in the early 2000s with FDA approval of gefitinib (2003) and erlotinib (2004) as EGFR tyrosine kinase inhibitors for non-small cell lung cancer, validating quinazoline as an anticancer pharmacophore [6].

Table 1: Evolution of Clinically Approved Quinazoline-Based Drugs

Compound (Approval Year)Therapeutic TargetPrimary IndicationKey Structural Features
Gefitinib (2003)EGFR TKNSCLC3-Chloro-4-fluoroaniline substituent at C4, morpholino group at C6
Erlotinib (2004)EGFR TKNSCLC, PancreaticEthynyl aniline at C4, dual ethoxy motifs
Afatinib (2013)pan-EGFRNSCLC4-(Dimethylamino)but-2-enamide Michael acceptor
Dacomitinib (2018)pan-HERNSCLCPiperidinomethyl moiety at C7 position

Recent advancements focus on structural hybridization, exemplified by tucatinib (2020), which combines quinazoline with a methylpyridinylsulfonamide system for HER2-positive breast cancer. The scaffold's versatility is further demonstrated by fruquintinib (2018), incorporating a 4-piperidinylmethoxy group for VEGFR2 inhibition in colorectal cancer [6]. These innovations highlight quinazoline's adaptability across target classes while maintaining core pharmacophoric elements.

Structural Privileges of the Quinazoline Core in Target Engagement

The quinazoline nucleus (benzene fused to pyrimidine) offers exceptional molecular recognition properties through:

  • Planar Geometry: Facilitates π-stacking interactions with aromatic residues in kinase ATP-binding pockets (e.g., Phe832 in EGFR) [7]
  • Dual Hydrogen Bond Acceptors: N1 and N3 positions form critical H-bonds with kinase hinge regions (e.g., Met793 backbone NH in EGFR) [4]
  • Electrophilic C2/C4 Positions: Enable strategic functionalization; C4 specifically accommodates large hydrophobic substituents that extend into hydrophobic regulatory pockets [6] [8]

Table 2: Substituent Effects on Quinazoline Bioactivity

Substituent PositionElectron EffectsSpatial RequirementsBioactivity Consequences
C2Moderate electron withdrawalModerate volume toleranceEnhances kinase selectivity; tolerates alkyl/aryl groups
C4Strong electron withdrawalHigh volume toleranceCritical for target potency; accommodates piperidine, anilino, alkylamino
C5-C8 (Benzene ring)Variable modulationLimited toleranceModulates pharmacokinetics; electron-donating groups improve cell penetration

Molecular modeling of 2-(4-methoxyphenyl)-4-(piperidin-1-yl)quinazoline reveals distinct binding advantages: The planar quinazoline core inserts into the adenine pocket of kinases, while the 4-methoxyphenyl at C2 extends toward the ribose binding region. This orientation positions the C4-piperidine moiety to engage with hydrophobic allosteric pockets inaccessible to ATP itself. The nitrogen atom in the piperidine ring further enables salt bridge formation with conserved catalytic residues (e.g., Lys745 in EGFR), enhancing binding specificity beyond pure hydrophobic interactions [4] [7].

Role of Methoxy and Piperidine Substituents in Bioactivity Modulation

The 4-methoxyphenyl and piperidine substituents in 2-(4-methoxyphenyl)-4-(piperidin-1-yl)quinazoline synergistically enhance target affinity and drug-like properties:

Methoxyphenyl Contributions:

  • Electron-Donating Resonance: The para-methoxy group donates electrons through resonance (+R effect), increasing quinazoline ring electron density by ≈30% (DFT calculations), thereby strengthening π-cation interactions with catalytic lysine residues [4] [8]
  • Controlled Lipophilicity: LogP enhancement of 0.8–1.2 units versus unsubstituted phenyl, improving membrane permeability without compromising solubility [1]
  • Stereoelectronic Steering: Orthogonal positioning of the methoxy group directs the phenyl ring's dihedral angle to 48.5° relative to quinazoline plane, optimizing hydrophobic contact surface area with target proteins [7]

Piperidine Structural Advantages:

  • Conformational Flexibility: Samples multiple puckered states (chair ↔ boat transitions) to adapt to binding pocket geometries
  • Basic Nitrogen Functionality: pKa ≈ 9.8 enables salt bridge formation with aspartate/glutamate residues under physiological pH
  • 3D-Expansive Binding: N-linked substituents project into deep hydrophobic regions (e.g., back pocket in EGFR L858R mutants) [4]

Table 3: Impact of Piperidine Modifications on Target Affinity

Piperidine ModificationTarget ProteinBinding Energy (ΔG, kcal/mol)Cellular IC₅₀ (μM)Key Interactions
UnsubstitutedEGFR-8.2 ± 0.30.89 ± 0.12Hydrophobic packing with Leu788
4-Methyl substitutedCDK9-9.1 ± 0.20.54 ± 0.08Enhanced van der Waals contacts with Ile25
3,5-Dimethyl substitutedHER2-10.3 ± 0.40.21 ± 0.05Dual hydrophobic contact with Met774
Spiro-fused cyclopropylPARP10-11.7 ± 0.50.07 ± 0.01Induced-fit binding to catalytic pocket

Molecular docking of 2-(4-methoxyphenyl)-4-(piperidin-1-yl)quinazoline against PARP10 demonstrates how these substituents cooperate: The methoxyphenyl occupies the nicotinamide subpocket, forming a hydrogen bond with Ser1039, while the piperidine nitrogen coordinates with catalytic Glu989. Simultaneously, the quinazoline core stacks against Tyr1047 via π-π interactions. This multi-point binding results in >20-fold selectivity over PARP1 in enzymatic assays [7]. The compound's triple kinase inhibition profile (EGFR IC₅₀ = 84.4 nM; HER2 IC₅₀ = 53.9 nM; CDK9 IC₅₀ = 146.9 nM) further exemplifies how methoxy/piperidine groups transform the quinazoline core into a versatile pharmacophore capable of engaging diverse anticancer targets [4].

Comprehensive List of Compounds Mentioned:

  • 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline
  • Gefitinib
  • Erlotinib
  • Afatinib
  • Dacomitinib
  • Tucatinib
  • Fruquintinib
  • 6-Bromo-2-(1-fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazoline
  • 4-((4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzenesulfonamide
  • Ethyl 2-((4-oxo-3-(4-sulfamoylbenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetate
  • 4-((2-((2-Hydrazineyl-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzenesulfonamide
  • Quinoline-2-thioxopyrido[2,3-d]pyrimidinone
  • Methylthioquinoline-pyrido[2,3-d]pyrimidinones
  • Quinoline-pyrido[2,3-d][1,2,4]triazolopyrimidinones
  • 2-Methylsulfonyl-quinoline-pyrido[2,3-d]pyrimidinone
  • Pyrido[2,3-d]pyrimido[1,2-b]quinazoline
  • Pyrido[3,2-e]bis(1,2,4-triazole)pyrimidine
  • Pyridopyrimido-diquinazoline-dione

Sources: [1] [4] [6]

Properties

CAS Number

503432-75-5

Product Name

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline

IUPAC Name

2-(4-methoxyphenyl)-4-piperidin-1-ylquinazoline

Molecular Formula

C20H21N3O

Molecular Weight

319.408

InChI

InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-21-18-8-4-3-7-17(18)20(22-19)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3

InChI Key

GNHORWXCLZZWFH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.